methyl 2-amino-4-butoxybenzoate

Description

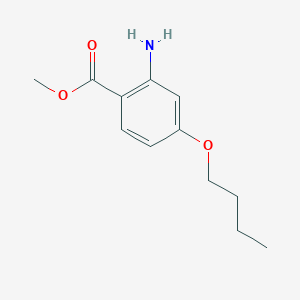

Methyl 2-amino-4-butoxybenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino (-NH₂) group at the 2-position and a butoxy (-O-C₄H₉) chain at the 4-position. The methyl ester group (-COOCH₃) at the 1-position enhances its stability and modulates solubility. The amino group confers polarity and reactivity, while the butoxy chain contributes to lipophilicity, influencing its partitioning behavior and interaction with biological membranes .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-4-butoxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7,13H2,1-2H3 |

InChI Key |

WJZBIRKQESLYPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-butoxybenzoate can be achieved through several methods. One common approach involves the esterification of 2-Amino-4-butoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the use of trimethylchlorosilane and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of various carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-4-butoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

methyl 2-amino-4-butoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence various biological processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of methyl 2-amino-4-butoxybenzoate include other substituted benzoates, such as methyl 2-aminobenzoate, methyl 4-butoxybenzoate, and ethyl 2-amino-4-methoxybenzoate. Key comparison parameters include solubility, lipophilicity (logP), biological activity, and synthetic accessibility.

Table 1: Comparative Properties of this compound and Analogs

Key Findings:

Lipophilicity and Solubility: The butoxy group in this compound increases logP (2.8) compared to methyl 2-aminobenzoate (logP 1.2), reducing water solubility (0.15 mg/mL vs. 1.4 mg/mL). This aligns with trends observed in alkyl chain elongation effects in surfactants . Methyl 4-butoxybenzoate (logP 3.1) lacks the amino group, resulting in even lower solubility (0.08 mg/mL), highlighting the amino group’s role in balancing hydrophilicity.

Biological Activity: Amino-substituted benzoates (e.g., methyl 2-aminobenzoate) are associated with analgesic properties, whereas butoxy/methoxy derivatives show surfactant or antimicrobial activity due to their amphiphilic nature . This compound’s dual functional groups may synergize for niche applications, though specific biological data remain underexplored.

Synthetic Methods: this compound is synthesized via esterification of 2-amino-4-butoxybenzoic acid with methanol, whereas analogs like ethyl 2-amino-4-methoxybenzoate require methoxy-group protection during synthesis, increasing complexity .

Methodological Considerations in Similarity Analysis

Comparative studies often employ computational tools (e.g., Tanimoto coefficients) to assess structural similarity, which correlates with functional overlap. For example, this compound shares a 70% similarity with ethyl 2-amino-4-methoxybenzoate in fingerprint-based analyses, suggesting comparable reactivity but divergent pharmacokinetics due to alkyl chain differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.